
3-(4-(Trifluoromethyl)phenyl)cyclopentanone
Overview
Description
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 3-(4-(Trifluoromethyl)phenyl)cyclopentanone exhibit significant antibacterial properties. For example, compounds synthesized from 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone with heteroarylhydrazines have displayed comparable antibacterial activity to commercial antibiotics (Kumar et al., 2005).
Structural Analysis and Formation
Studies have also focused on the structural analysis of related compounds, revealing insights into their molecular conformations. For instance, the analysis of Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate, a molecule with a similar structure, provided valuable information on the molecular geometry and intermolecular interactions (McAdam et al., 2011).
Synthesis Processes
Several studies have detailed the synthesis processes of compounds containing cyclopentanone structures. For example, 2,2-Bis-(4-hydroxyphenyl)-cyclopentanone was obtained through a reductive coupling reaction, demonstrating the versatility of cyclopentanone derivatives in organic synthesis (Seo et al., 2008). Similarly, the synthesis of Bistachybotrysins, phenylspirodrimane dimers with a cyclopentanone core, has been achieved, offering potential leads for drug research (Feng et al., 2019).
Polymer Chemistry
Cyclopentanone derivatives have applications in polymer chemistry. For instance, new cyclopentylidene ring-containing diamino-diesters were synthesized for developing heat resistant co-poly(ester-amide)s, indicating the material's potential in high-temperature applications (Ankushrao et al., 2017).
Biomass Conversion
In biomass conversion, cyclopentanone derivatives are utilized as key intermediates. A study demonstrated the conversion of biomass-derived furanic aldehydes to cyclopentanones using a novel synthetic approach, showcasing the relevance of these compounds in sustainable chemistry (Wang et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(4-(Trifluoromethyl)phenyl)cyclopentanone are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Biochemical Pathways
Given its structural similarity to other trifluoromethylbenzenes, it may be involved in similar biochemical pathways . .
Pharmacokinetics
Its molecular weight is 228.21 , which suggests it could potentially be absorbed and distributed in the body.
Result of Action
As a trifluoromethylbenzene, it may have similar effects to other compounds in this class . .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)7-9/h1-2,4-5,9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIFPDSJBQMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



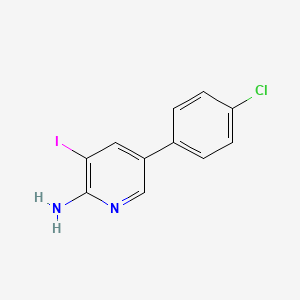
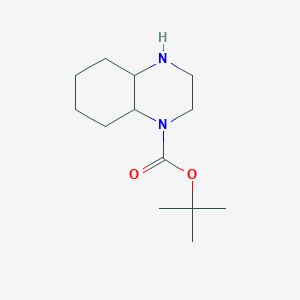
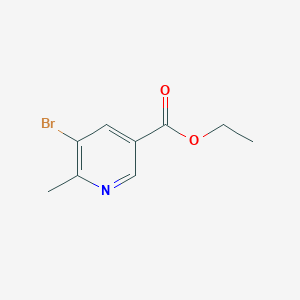
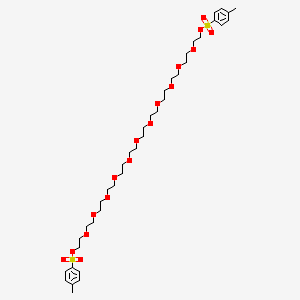
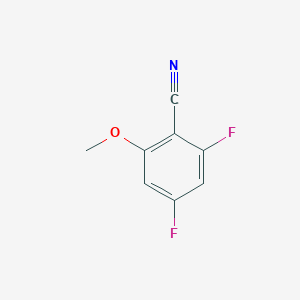
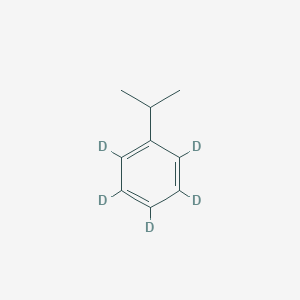
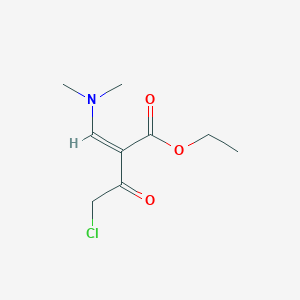
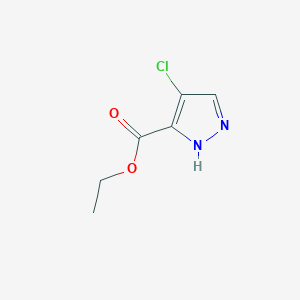
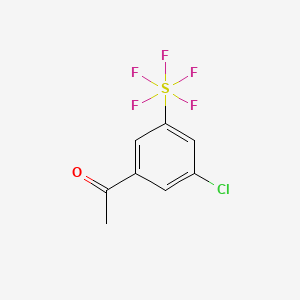
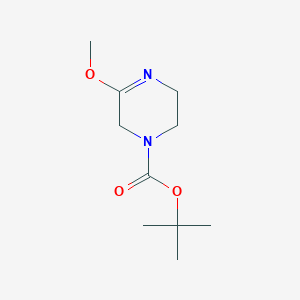
![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)

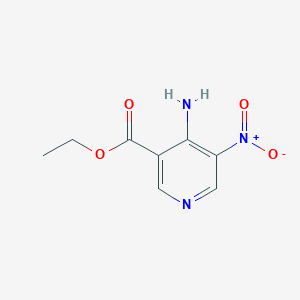
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)